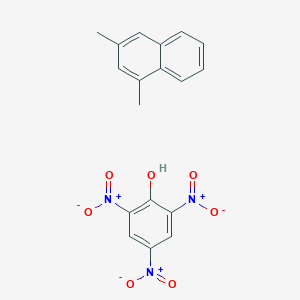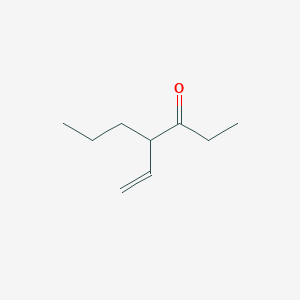
4-Ethenylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenylheptan-3-one is an organic compound with the molecular formula C9H16O It is a ketone with an ethenyl group attached to the fourth carbon of a heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylheptan-3-one can be achieved through several methods. One common approach involves the alkylation of heptan-3-one with an appropriate ethenylating agent under controlled conditions. This reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the heptan-3-one, followed by the addition of the ethenylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the ethenylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ketones
Aplicaciones Científicas De Investigación
4-Ethenylheptan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Ethenylheptan-3-one exerts its effects involves interactions with specific molecular targets. The ethenyl group can undergo electrophilic addition reactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, depending on the context of the research.
Comparación Con Compuestos Similares
4-Methylheptan-3-one: Similar structure but with a methyl group instead of an ethenyl group.
Heptan-3-one: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
4-Ethylheptan-3-one: Contains an ethyl group, leading to different chemical properties and reactivity.
Uniqueness: 4-Ethenylheptan-3-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
112610-23-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
4-ethenylheptan-3-one |
InChI |
InChI=1S/C9H16O/c1-4-7-8(5-2)9(10)6-3/h5,8H,2,4,6-7H2,1,3H3 |
Clave InChI |
KHMQIDJKATXODH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
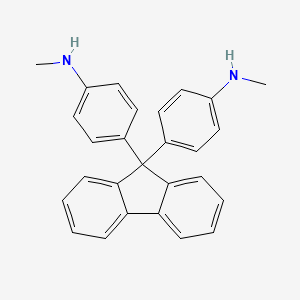
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
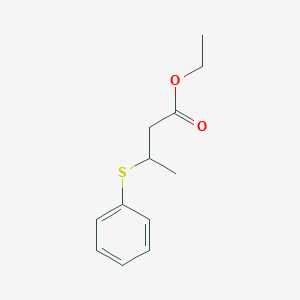
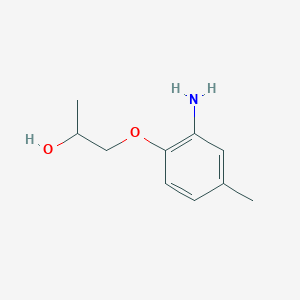

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
